molecular formula C22H19N5O2 B12625303 4-[1-Amino-2-(4-cyanobenzamido)ethyl]-N-(pyridin-4-yl)benzamide CAS No. 920496-02-2

4-[1-Amino-2-(4-cyanobenzamido)ethyl]-N-(pyridin-4-yl)benzamide

Cat. No.: B12625303
CAS No.: 920496-02-2
M. Wt: 385.4 g/mol
InChI Key: JLHBQORCEMTDRI-UHFFFAOYSA-N
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Description

4-[1-Amino-2-(4-cyanobenzamido)ethyl]-N-(pyridin-4-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core with additional functional groups, including an amino group, a cyanobenzamido group, and a pyridinyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-Amino-2-(4-cyanobenzamido)ethyl]-N-(pyridin-4-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions to yield cyanoacetamide derivatives . These intermediates can then undergo further reactions, such as condensation and substitution, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free reactions, ultrasonic irradiation, and the use of catalysts like diatomite earth@IL/ZrCl4 can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-[1-Amino-2-(4-cyanobenzamido)ethyl]-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups or reduce other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can be adjusted to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzamides with different functional groups.

Mechanism of Action

The mechanism of action of 4-[1-Amino-2-(4-cyanobenzamido)ethyl]-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis, leading to anticancer effects . The exact molecular targets and pathways depend on the specific application and the biological context.

Comparison with Similar Compounds

4-[1-Amino-2-(4-cyanobenzamido)ethyl]-N-(pyridin-4-yl)benzamide can be compared with other similar compounds, such as:

By comparing these compounds, the unique features and potential advantages of this compound can be highlighted, such as its specific functional groups and their contributions to its chemical reactivity and biological activity.

Properties

CAS No.

920496-02-2

Molecular Formula

C22H19N5O2

Molecular Weight

385.4 g/mol

IUPAC Name

N-[2-amino-2-[4-(pyridin-4-ylcarbamoyl)phenyl]ethyl]-4-cyanobenzamide

InChI

InChI=1S/C22H19N5O2/c23-13-15-1-3-17(4-2-15)21(28)26-14-20(24)16-5-7-18(8-6-16)22(29)27-19-9-11-25-12-10-19/h1-12,20H,14,24H2,(H,26,28)(H,25,27,29)

InChI Key

JLHBQORCEMTDRI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)NCC(C2=CC=C(C=C2)C(=O)NC3=CC=NC=C3)N

Origin of Product

United States

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